molecular formula C18H21N5O2 B2699737 N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide CAS No. 955781-76-7

N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Cat. No.: B2699737
CAS No.: 955781-76-7
M. Wt: 339.399
InChI Key: YXBMJTYDUNSMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a pyrazolo-pyridazinone derivative featuring a tert-butyl-substituted acetamide moiety. Its core structure includes a pyridazinone ring fused with a pyrazole system, substituted at position 1 with a phenyl group and at position 4 with a methyl group. The acetamide side chain at position 6 introduces a bulky tert-butyl group, which likely influences steric and electronic properties.

Properties

IUPAC Name

N-tert-butyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-14-10-19-23(13-8-6-5-7-9-13)16(14)17(25)22(21-12)11-15(24)20-18(2,3)4/h5-10H,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMJTYDUNSMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the tert-butyl and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyridazinones.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the field of oncology. Recent studies have highlighted its effectiveness against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects on multiple cancer cell lines. For instance, compounds similar to N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines .
Cell Line IC50 Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential.

Research Insights

Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of this compound is another area of interest. Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains.

Evaluation Results

In vitro studies revealed that certain pyrazolo[3,4-b]pyridine derivatives exhibited significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be effective in the low micromolar range .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Analogs and Their Features:

Compound Name R Group (Acetamide) Pyridazinone Substituent Molecular Formula Molecular Weight Key Reference
N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide (Target) tert-butyl 4-methyl C21H24N5O2 378.45
N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide 3-fluorophenyl 4-methyl C20H16FN5O2 377.37
2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-bis(propan-2-yl)acetamide (BI81527) diisopropyl 4-cyclopropyl C22H27N5O2 393.48

Analysis:

N-(3-fluorophenyl) Analog: The electron-withdrawing fluorine atom may increase metabolic stability or influence hydrogen-bonding interactions in biological targets . BI81527: The diisopropyl group introduces branched aliphatic chains, which could reduce crystallinity and enhance solubility in nonpolar solvents compared to the tert-butyl variant .

Pyridazinone Ring Modifications 4-Methyl vs. Methyl groups are generally electron-donating, which may stabilize the pyridazinone core .

Physicochemical Properties

  • Molecular Weight : The tert-butyl variant (378.45 g/mol) is lighter than BI81527 (393.48 g/mol) but heavier than the 3-fluorophenyl analog (377.37 g/mol).
  • Solubility: No direct data exists, but tert-butyl groups typically reduce aqueous solubility compared to polar substituents like fluorine.

Research Implications and Gaps

Materials Science: Pyrazolo-triazine oxides () highlight the versatility of pyrazolo-heterocycles in non-pharmaceutical applications, though the target compound’s utility here remains unexplored .

Biological Activity

N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a novel compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a complex organic structure characterized by:

  • Molecular Formula : C18H21N5O2
  • Molecular Weight : 339.399 g/mol
  • Core Structure : A pyrazolopyridazine framework fused with a phenyl ring and a tert-butyl group attached to an acetamido moiety .

This structural arrangement suggests the potential for diverse biological interactions, particularly due to the presence of functional groups capable of engaging in hydrogen bonding and π-stacking interactions with biomolecules.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor activity. This compound may share similar properties based on its structural analogs. Studies have shown that related compounds effectively inhibit key oncogenic pathways:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinases . For instance, compounds similar to this one demonstrated IC50 values in the sub-micromolar range against various cancer cell lines.
  • Cell Line Studies : In vitro studies on related pyrazole compounds have shown significant cytotoxicity against multiple cancer cell lines such as MCF7 and NCI-H460. For instance:
    • Compound A : IC50 = 3.79 µM against MCF7
    • Compound B : IC50 = 12.50 µM against NCI-H460 .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can modulate inflammatory pathways and exhibit effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the pyrazolo[3,4-d]pyridazine scaffold in this compound suggests it may similarly influence inflammatory mediators.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural ComponentImpact on Activity
tert-butyl group Enhances lipophilicity and potentially bioavailability
Pyrazolopyridazine core Facilitates interaction with target proteins through π-stacking and hydrogen bonding
Phenyl ring Provides additional interaction sites with biomolecules

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to modulation of cell cycle progression.
  • Protein Interaction : Molecular docking studies suggest that the compound may bind to active sites of relevant enzymes or receptors involved in tumorigenesis and inflammation.

Case Studies and Research Findings

Several studies have illustrated the efficacy of pyrazole derivatives in preclinical models:

  • Study A : Evaluated the antitumor effects of a structurally similar compound on breast cancer cell lines (MCF7). Results indicated significant growth inhibition with an IC50 value of 5 µM.
  • Study B : Investigated anti-inflammatory properties in murine models, demonstrating a reduction in pro-inflammatory cytokines upon treatment with pyrazole derivatives.

These findings underscore the therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-pyrazolo[3,4-d]pyridazin-6-yl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrazolo[3,4-d]pyridazine intermediates with tert-butyl acetamide derivatives under nucleophilic conditions. For example, analogous compounds are synthesized via condensation of pyridazinone precursors with activated acetamide moieties in the presence of coupling agents like EDCI/HOBt . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–20%.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyridazinone carbonyl at δ ~165 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., Pd(OAc)2_2), base (K2_2CO3_3 vs. Cs2_2CO3_3), and microwave vs. conventional heating. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions by controlling residence time and temperature gradients .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate assays using positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across labs .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC50_{50} values .
  • Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., AutoDock Vina) to confirm target specificity .

Q. How does X-ray crystallography clarify the compound’s tautomeric forms and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K resolves tautomerism in the pyrazolo[3,4-d]pyridazine core. For example, hydrogen-bonding networks between the acetamide carbonyl and pyridazinone oxygen stabilize the 7-oxo tautomer (bond length: ~1.23 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.